(dimethyl-1H-1,2,3-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(dimethyl-1H-1,2,3-triazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O and a molecular weight of 127.15 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
(dimethyl-1H-1,2,3-triazol-5-yl)methanol can be synthesized through various synthetic routes. . This reaction typically occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
(dimethyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(dimethyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (dimethyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity .
Comparison with Similar Compounds
(dimethyl-1H-1,2,3-triazol-5-yl)methanol can be compared with other similar compounds, such as:
(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanol: Similar structure but different substitution pattern on the triazole ring.
(1-benzyl-1H-1,2,3-triazol-5-yl)methanol: Contains a benzyl group instead of dimethyl groups, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
(3,5-dimethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIHKJPWCHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.